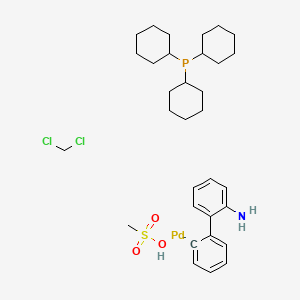

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane adduct, min. 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

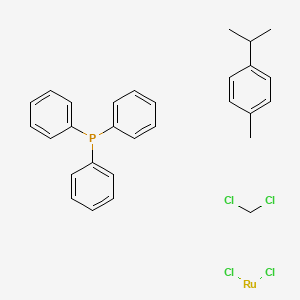

“Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct” is a palladium precatalyst . It is also known as “PCy3 Palladacycle Gen. 3” and has a CAS number of 1445086-12-3 . The molecular formula is C31H46NO3PPdS and the molecular weight is 650.16 . It is an off-white to beige powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C31H46NO3PPdS . Unfortunately, the search results do not provide a detailed structural analysis.Chemical Reactions Analysis

This compound is a useful catalyst for various cross-coupling reactions . It is particularly used in Suzuki, Kumada, Negishi, and Buchwald coupling reactions .Physical And Chemical Properties Analysis

This compound is an off-white to beige powder . It has a molecular weight of 650.16 . The melting point is 219-224 °C, with decomposition .Aplicaciones Científicas De Investigación

Buchwald-Hartwig Cross-Coupling Reactions

This compound is a palladium precatalyst used in Buchwald-Hartwig cross-coupling reactions. These reactions are used to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds , which are fundamental in the synthesis of many organic compounds.

Catalyst for C-C Cross-Coupling Reactions

It serves as a catalyst for carbon-carbon (C-C) cross-coupling reactions . These reactions are crucial in the formation of complex organic molecules, often used in pharmaceuticals and materials science.

Catalyst for C-N Cross-Coupling Reactions

This compound is also used as a catalyst for carbon-nitrogen (C-N) cross-coupling reactions . These reactions are essential in the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals.

Long Life in Solutions

This compound has a long life in solutions , making it a versatile catalyst for various reactions. This property allows for extended reaction times, which can be beneficial in certain synthetic procedures.

Solubility in Organic Solvents

It is readily soluble in various organic solvents . This property makes it a versatile catalyst that can be used in a wide range of reaction conditions.

Use in Synthesis of Complex Molecules

The compound has been employed in the synthesis of complex molecules . Its ability to catalyze C-C and C-N bond formations makes it a valuable tool in the synthesis of complex organic molecules.

Mecanismo De Acción

Target of Action

The primary target of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dichloromethane adduct is organic compounds that are involved in various coupling reactions . The compound acts as a catalyst, facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The compound interacts with its targets by accelerating the rate of coupling reactions. It does this by providing a suitable environment for the reaction to occur, reducing the activation energy required for the reaction . This results in the formation of new bonds between organic compounds .

Biochemical Pathways

The compound affects several biochemical pathways, particularly those involving Suzuki, Kumada, Negishi, and Buchwald coupling reactions . These reactions are crucial for the synthesis of various organic compounds. The downstream effects include the formation of new organic compounds with desired properties .

Pharmacokinetics

Its impact on bioavailability is significant in the context of chemical reactions, as it increases the rate at which reactions occur, thereby making the desired products more readily available .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new organic compounds through the facilitation of coupling reactions . This results in the synthesis of compounds with desired properties, which can be used in various applications in the field of organic chemistry .

Propiedades

IUPAC Name |

dichloromethane;methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWSVUBOOZZYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49Cl2NO3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloromethane;methanesulfonic acid;palladium;2-phenylaniline;tricyclohexylphosphane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)